molecular formula C12H8Cl3NO B1321716 3-Chloro-4-(3,4-dichlorophenoxy)aniline CAS No. 57688-23-0

3-Chloro-4-(3,4-dichlorophenoxy)aniline

Cat. No.: B1321716
CAS No.: 57688-23-0
M. Wt: 288.6 g/mol
InChI Key: KBMBCCLMZZUHSK-UHFFFAOYSA-N
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Description

3-Chloro-4-(3,4-dichlorophenoxy)aniline is an organic compound with the molecular formula C12H8Cl3NO. It is a member of the aniline family, characterized by the presence of a chloro group and a dichlorophenoxy group attached to the aniline core. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(3,4-dichlorophenoxy)aniline typically involves the reaction of 3,4-dichlorophenol with 3-chloroaniline. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 100°C to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-(3,4-dichlorophenoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

    Substitution: The chloro and dichlorophenoxy groups can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

3-Chloro-4-(3,4-dichlorophenoxy)aniline has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(3,4-dichlorophenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-Chloro-4-(4-chlorophenoxy)aniline
  • 3-Chloro-4-(2,4-dichlorophenoxy)aniline
  • 4-(3-Chlorophenoxy)aniline

Comparison: 3-Chloro-4-(3,4-dichlorophenoxy)aniline is unique due to the presence of both chloro and dichlorophenoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

3-chloro-4-(3,4-dichlorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl3NO/c13-9-3-2-8(6-10(9)14)17-12-4-1-7(16)5-11(12)15/h1-6H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMBCCLMZZUHSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)OC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20605652
Record name 3-Chloro-4-(3,4-dichlorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20605652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57688-23-0
Record name 3-Chloro-4-(3,4-dichlorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20605652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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